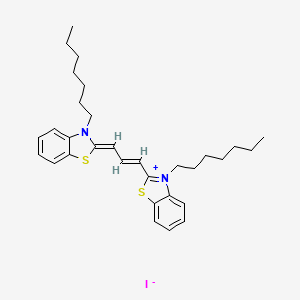

3,3'-Diheptylthiacarbocyanine iodide

Description

Properties

IUPAC Name |

(2Z)-3-heptyl-2-[(E)-3-(3-heptyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N2S2.HI/c1-3-5-7-9-15-24-32-26-18-11-13-20-28(26)34-30(32)22-17-23-31-33(25-16-10-8-6-4-2)27-19-12-14-21-29(27)35-31;/h11-14,17-23H,3-10,15-16,24-25H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIIDBGAPSEKOV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCN\1C2=CC=CC=C2S/C1=C\C=C\C3=[N+](C4=CC=CC=C4S3)CCCCCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41IN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746748 | |

| Record name | 3-Heptyl-2-[(1E,3Z)-3-(3-heptyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53213-88-0 | |

| Record name | 3-Heptyl-2-[(1E,3Z)-3-(3-heptyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3'-Diheptylthiacarbocyanine Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diheptylthiacarbocyanine iodide, also known as DiSC7(3), is a lipophilic, cationic fluorescent dye belonging to the carbocyanine family. Its molecular structure, characterized by two benzothiazole (B30560) rings linked by a polymethine chain and flanked by heptyl side chains, imparts specific photophysical properties that make it a valuable tool in biological research. Primarily, it is utilized as a sensitive probe for the measurement of membrane potential in various cell types and isolated mitochondria.

The dye's mechanism of action is based on its ability to accumulate in polarized cellular and mitochondrial membranes. The positive charge on the molecule drives its uptake into the negatively charged interior of cells and mitochondria. This accumulation is dependent on the magnitude of the membrane potential, with more polarized membranes sequestering higher concentrations of the dye. Changes in membrane potential, a key indicator of cellular health and function, can thus be monitored by observing alterations in the fluorescence intensity of this compound.

This technical guide provides a comprehensive overview of the chemical and physical properties, applications, and experimental considerations for the use of this compound in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 53213-88-0 | N/A |

| Molecular Formula | C₃₁H₄₁IN₂S₂ | N/A |

| Molecular Weight | 632.71 g/mol | N/A |

| Appearance | Solid | N/A |

| Excitation Maximum (λex) | 562 nm | N/A |

| Emission Maximum (λem) | 575 nm | N/A |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound as a membrane potential probe is its Nernstian distribution across biological membranes. The dye, being a lipophilic cation, passively diffuses across the plasma and mitochondrial membranes and accumulates in compartments with a negative electrical potential.

The following diagram illustrates the workflow for measuring changes in membrane potential using this dye.

Caption: Workflow for assessing membrane potential changes using this compound.

A key signaling pathway where this dye is instrumental is the study of apoptosis, or programmed cell death. A hallmark of early apoptosis is the dissipation of the mitochondrial membrane potential (ΔΨm). This depolarization can be readily detected by a decrease in the fluorescence of this compound that has accumulated in the mitochondria.

The following diagram depicts the signaling pathway of apoptosis involving mitochondrial membrane depolarization.

Caption: Simplified signaling pathway of apoptosis highlighting mitochondrial membrane depolarization.

Experimental Protocols

While specific protocols require optimization for the experimental system, the following provides a general framework for using this compound for fluorescence microscopy and flow cytometry.

General Stock Solution Preparation

-

Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Store the stock solution at -20°C, protected from light and moisture.

Staining Protocol for Fluorescence Microscopy

-

Culture cells on glass coverslips or in imaging-compatible microplates.

-

Prepare a working solution of the dye by diluting the stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a buffer with physiological salt concentrations) to a final concentration typically in the low nanomolar to low micromolar range. The optimal concentration must be determined empirically.

-

Remove the culture medium and wash the cells once with the buffer.

-

Incubate the cells with the dye working solution at 37°C for 15-30 minutes, protected from light.

-

Wash the cells twice with the buffer to remove excess dye.

-

Mount the coverslips on a slide with a suitable mounting medium or image the cells directly in the buffer.

-

Observe the stained cells using a fluorescence microscope equipped with appropriate filters for the dye's excitation and emission spectra (e.g., a TRITC or similar filter set).

Staining Protocol for Flow Cytometry

-

Harvest and wash the cells, then resuspend them in a suitable buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Add the dye working solution to the cell suspension to the desired final concentration.

-

Incubate the cells at 37°C for 15-30 minutes, protected from light.

-

Analyze the stained cells on a flow cytometer equipped with a laser and emission filters compatible with the dye's spectral properties (e.g., a 488 nm or 561 nm laser for excitation and a corresponding emission filter).

Data Interpretation and Considerations

-

Fluorescence Quenching: At high concentrations, carbocyanine dyes can form non-fluorescent aggregates, leading to fluorescence quenching.[2] It is crucial to titrate the dye concentration to find a range where fluorescence is proportional to membrane potential without significant quenching.

-

Photostability: Like many fluorescent dyes, this compound is susceptible to photobleaching upon prolonged exposure to excitation light. Minimize light exposure and use appropriate imaging settings to reduce this effect.

-

Toxicity: While generally used at low, non-toxic concentrations for short-term experiments, prolonged exposure or higher concentrations of thiacarbocyanine dyes can be toxic to cells.[3][4] It is advisable to perform cytotoxicity assays to determine the appropriate working concentration for long-term studies.

-

Controls: Appropriate controls are essential for accurate data interpretation. These include unstained cells (for background fluorescence), cells treated with a known depolarizing agent (e.g., CCCP or valinomycin) as a positive control, and vehicle-treated cells as a negative control.

Applications in Drug Development

The ability to measure membrane potential makes this compound a valuable tool in various stages of drug development:

-

High-Throughput Screening: The dye can be used in cell-based assays to screen for compounds that modulate ion channel activity or mitochondrial function.

-

Mechanism of Action Studies: For compounds that induce cell death, this dye can help determine if the mechanism involves mitochondrial membrane depolarization, a key event in apoptosis.

-

Toxicity Profiling: Drug candidates can be assessed for their potential to disrupt mitochondrial function by measuring changes in mitochondrial membrane potential.

Conclusion

This compound is a versatile and sensitive fluorescent probe for the real-time analysis of membrane potential in living cells. Its application in fluorescence microscopy and flow cytometry provides valuable insights into cellular physiology, signal transduction, and the mechanisms of drug action and toxicity. Careful optimization of experimental conditions and the use of appropriate controls are paramount for obtaining reliable and reproducible data. This guide provides a foundational understanding to aid researchers, scientists, and drug development professionals in effectively utilizing this powerful tool.

References

3,3'-diheptylthiacarbocyanine iodide chemical properties

An In-depth Technical Guide to Thiacarbocyanine Dyes for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiacarbocyanine dyes are a class of fluorescent molecules widely utilized in various scientific disciplines, particularly in biological research and drug development. Their utility stems from their sensitivity to the surrounding environment, making them excellent probes for investigating cellular structures and processes. This guide focuses on the chemical and physical properties of two prominent members of this family: 3,3'-dipropylthiadicarbocyanine iodide and 3,3'-diethylthiacarbocyanine (B14174943) iodide. While the initial topic of interest was 3,3'-diheptylthiacarbocyanine iodide (CAS No: 53213-88-0), publicly available data on this specific derivative is scarce.[1] Given the structural similarities and the extensive documentation for the dipropyl and diethyl analogues, this guide will detail their properties as they are likely the compounds of interest for researchers in this field.

These dyes are particularly valued as optical probes for measuring membrane potential.[2] Changes in the plasma membrane potential of cells, such as depolarization, can be monitored by an increase in the fluorescence intensity of these dyes. This occurs because the dye enters depolarized cells and binds to intracellular lipid-rich components.[2]

Core Chemical Properties

The fundamental characteristics of 3,3'-dipropylthiadicarbocyanine iodide and 3,3'-diethylthiacarbocyanine iodide are summarized below. These properties are crucial for their application in experimental settings.

| Property | 3,3'-Dipropylthiadicarbocyanine Iodide | 3,3'-Diethylthiacarbocyanine Iodide |

| Synonyms | DiSC3(5), DiS-C3-(5) | DiSC2(3), DTCI |

| CAS Number | 53213-94-8[3][4][5][6] | 905-97-5[7][8][9] |

| Molecular Formula | C25H27IN2S2[3][4] | C21H21IN2S2[8][9][10] |

| Molecular Weight | 546.53 g/mol [4][11] | 492.44 g/mol [9][10] |

| Appearance | Powder[4] | Crystalline powder, Green crystals[8] |

| Melting Point | 245 °C (decomposes)[4] | 268-270 °C (decomposes)[10] |

| Purity | ≥98%[3][4][5] | Dye content 95% |

Spectral Properties

The spectral characteristics of these dyes are fundamental to their use as fluorescent probes. The absorption and emission maxima can be influenced by the solvent environment.

| Spectral Property | 3,3'-Dipropylthiadicarbocyanine Iodide | 3,3'-Diethylthiacarbocyanine Iodide |

| Absorption Max (λmax) | 651 nm[12] | 559 nm (in methanol) |

| 622 nm[5] | 557 nm (in methanol) | |

| 500 nm (in DMF, for fluorescence excitation)[4] | 560 nm (in methanol)[8] | |

| Emission Max (λem) | 675 nm[12] | 575 nm (in methanol) |

| 670 nm[5] | 556 nm (in methanol)[8] | |

| 705 nm (in DMF)[4] | ||

| Extinction Coefficient (ε) | Not specified | 161000 M⁻¹cm⁻¹ at 559.25 nm (in ethanol)[13] |

Solubility and Storage

Proper handling and storage are critical for maintaining the integrity and performance of these dyes.

| Property | 3,3'-Dipropylthiadicarbocyanine Iodide | 3,3'-Diethylthiacarbocyanine Iodide |

| Solubility | DMF: soluble[4] | Chloroform/methanol: 10 mg/mL |

| DMSO: 2 mg/mL[5] | DMSO: soluble | |

| Methanol, Ethanol[8] | ||

| Storage | 4°C, sealed, away from moisture and light[3] | Room temperature |

| Keep in dark place, inert atmosphere, room temperature[6] | 2-8°C, sealed, away from moisture | |

| Protect from light and moisture[8] |

Experimental Protocols

While specific experimental conditions can vary, a general protocol for using these dyes to measure membrane potential in bacteria is outlined below.

Determination of Bacterial Membrane Permeability

This protocol is adapted from the general application of 3,3'-dipropylthiacarbocyanine iodide for assessing bacterial membrane permeability.[2]

Materials:

-

3,3'-dipropylthiacarbocyanine iodide stock solution (e.g., 1 mM in DMSO)

-

Bacterial cell culture

-

Appropriate buffer solution (e.g., PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Preparation: Grow bacterial cells to the desired optical density. Harvest the cells by centrifugation and wash with the buffer solution to remove any interfering components from the growth medium. Resuspend the cells in the buffer to a standardized concentration.

-

Dye Loading: Add the 3,3'-dipropylthiacarbocyanine iodide stock solution to the bacterial cell suspension to a final concentration typically in the low micromolar range. The optimal concentration should be determined empirically.

-

Incubation: Incubate the cell suspension with the dye in the dark for a specific period to allow the dye to partition into the cell membranes and reach a steady state.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or visualize the cells using a fluorescence microscope. The excitation and emission wavelengths should be set according to the spectral properties of the dye in the specific buffer system.

-

Inducing Membrane Potential Changes: To observe changes in membrane potential, an agent known to alter it (e.g., an ionophore or a drug candidate) can be added to the cell suspension.

-

Monitoring Fluorescence Changes: Record the fluorescence intensity over time after the addition of the agent. An increase in fluorescence intensity typically indicates membrane depolarization.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for a membrane potential assay using a thiacarbocyanine dye.

References

- 1. 3,3'-DIHEPTYLTHIACARBOCYANINE IODIDE_CAS号查询【化源网】 [m.chemsrc.com]

- 2. 3,3 -Dipropylthiacarbocyanine iodide 98 53336-12-2 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. 3,3ˊ-二丙基硫杂二羰花青碘化物 suitable for fluorescence, ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 53213-94-8|3,3'-Dipropylthiadicarbocyanine iodide|BLD Pharm [bldpharm.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 3,3'-Diethylthiacarbocyanine iodide - CAS-Number 905-97-5 - Order from Chemodex [chemodex.com]

- 9. 3,3'-Diethylthiacarbocyanine iodide | C21H21IN2S2 | CID 5709759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,3'-DIETHYLTHIACARBOCYANINE IODIDE [chembk.com]

- 11. 3,3'-Dipropylthiadicarbocyanine iodide | C25H27IN2S2 | CID 119487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. DiSC3(5) [3,3'-Dipropylthiadicarbocyanine iodide] - 100 mg [anaspec.com]

- 13. PhotochemCAD | 3,3'-Diethylthiacarbocyanine iodide [photochemcad.com]

Unveiling the Spectral World of 3,3'-Diheptylthiacarbocyanine Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core spectral properties of the lipophilic fluorescent dye, 3,3'-diheptylthiacarbocyanine iodide. While specific quantitative data for this particular long-chain carbocyanine is limited in published literature, this document provides a comprehensive overview based on the well-documented characteristics of its close structural analogs. By examining the spectral behavior of related thiacarbocyanine dyes, we can infer the expected properties and guide the experimental application of the diheptyl variant, particularly in the context of membrane potential measurements and fluorescence imaging.

Core Spectral Properties: A Comparative Analysis

| Compound | Solvent/Environment | Absorption Max (λmax) (nm) | Emission Max (λem) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) |

| 3,3'-Diethylthiacarbocyanine Iodide | Ethanol | 559.25 | - | 161,000 | 0.05 |

| 3,3'-Dipropylthiadicarbocyanine Iodide | - | 622[1] | 670[1] | - | - |

| 3,3'-Dihexylthiacarbocyanine Iodide | Ethanol | - | - | - | 0.10[2] |

| Dimyristoylphosphatidyl-choline Liposomes | - | - | - | 0.27[2] | |

| 3,3'-Diethylthiadicarbocyanine Iodide | Ethanol | 655.75[3] | - | 249,000[3] | 0.35[3] |

| 3,3'-Diethylthiatricarbocyanine Iodide | Isopropanol | 763.25[4] | - | 212,000[4] | - |

Note: The spectral properties of these dyes are highly sensitive to the solvent environment and aggregation state.

The Phenomenon of Aggregation: J- and H-Aggregates

A key characteristic of cyanine (B1664457) dyes, including this compound, is their propensity to form aggregates in aqueous environments or when bound to biological structures.[5][6][7] This aggregation significantly alters their spectral properties. Two primary forms of aggregates are observed:

-

J-aggregates: Named after E.E. Jelley, these aggregates exhibit a sharp, narrow absorption band that is red-shifted (bathochromic shift) compared to the monomeric form. J-aggregates are often highly fluorescent.

-

H-aggregates: These aggregates show a broad absorption band that is blue-shifted (hypsochromic shift) relative to the monomer. H-aggregates are typically non-fluorescent or weakly fluorescent.

The formation of these aggregates is dependent on factors such as dye concentration, the presence of electrolytes, and the nature of the surrounding medium.[5]

Experimental Protocol: Measurement of Cellular Membrane Potential

Thiacarbocyanine dyes like this compound are valuable tools for measuring changes in cellular membrane potential. These cationic dyes accumulate in cells with a negative inside membrane potential. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence, while hyperpolarization causes further dye uptake and fluorescence quenching.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Cells of interest in suspension or adhered to a microplate

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Fluorometer, fluorescence microscope, or flow cytometer

-

Positive control for depolarization (e.g., high concentration of KCl)

-

Positive control for hyperpolarization (e.g., Valinomycin in low K+ buffer)

Procedure:

-

Cell Preparation: Prepare a suspension of cells at a desired density or plate adherent cells in a suitable microplate.

-

Dye Loading:

-

Dilute the this compound stock solution in the physiological buffer to the final working concentration (typically in the nanomolar to low micromolar range, optimization is required).

-

Add the dye solution to the cells and incubate at 37°C for a sufficient time to allow for dye equilibration across the plasma membrane (e.g., 15-30 minutes).

-

-

Measurement:

-

Measure the baseline fluorescence of the dye-loaded cells using appropriate excitation and emission wavelengths. Based on analogs, excitation is likely in the 550-570 nm range and emission in the 570-600 nm range for the monomer.

-

Introduce the experimental stimulus (e.g., drug candidate, ion channel modulator).

-

Record the change in fluorescence over time. An increase in fluorescence indicates depolarization, while a decrease suggests hyperpolarization.

-

-

Controls:

-

To confirm that the fluorescence changes are due to membrane potential alterations, add a depolarizing agent (e.g., high KCl) at the end of the experiment to observe the maximal fluorescence increase.

-

Use a hyperpolarizing agent (e.g., valinomycin) to observe fluorescence quenching.

-

-

Data Analysis:

-

Normalize the fluorescence data to the baseline fluorescence to determine the relative change in membrane potential.

-

Compare the fluorescence changes induced by the test compound to those of the positive controls.

-

Conclusion

This compound, by virtue of its long alkyl chains, is a promising lipophilic dye for probing cellular membrane potential. While direct spectral data remains elusive, a comprehensive understanding of its properties and applications can be gleaned from its well-characterized thiacarbocyanine relatives. The key to its effective use lies in the careful consideration of its concentration-dependent aggregation and the empirical optimization of experimental protocols. This guide provides a foundational framework for researchers to design and execute robust experiments utilizing this versatile fluorescent probe.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PhotochemCAD | 3,3'-Diethylthiadicarbocyanine iodide [photochemcad.com]

- 4. PhotochemCAD | 3,3'-Diethylthiatricarbocyanine iodide [photochemcad.com]

- 5. Controlling the formation of cyanine dye H- and J-aggregates with cucurbituril hosts in the presence of anionic polyelectrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ionic liquid-controlled J- versus H-aggregation of cyanine dyes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 3,3'-Diheptylthiacarbocyanine Iodide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Diheptylthiacarbocyanine iodide, commonly referred to as DiSC3(5), is a lipophilic, cationic fluorescent dye extensively utilized in cellular biology to probe membrane potential. Its primary mode of action involves its accumulation in organelles with high negative membrane potential, most notably mitochondria, leading to fluorescence quenching. Perturbations in membrane potential, a key indicator of cellular health and function, can be monitored by observing changes in DiSC3(5) fluorescence. Beyond its role as a bio-probe, DiSC3(5) exhibits intrinsic biological activities, including the disruption of mitochondrial function, induction of apoptosis, and potential as a photosensitizer in photodynamic therapy (PDT). This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its effects on cellular signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanism: Membrane Potential-Dependent Accumulation

The fundamental mechanism of DiSC3(5) revolves around its electrochemical properties. As a positively charged (cationic) and fat-soluble (lipophilic) molecule, it readily crosses cellular membranes and accumulates in compartments with a negative transmembrane potential, in accordance with the Nernst equation. The interior of a healthy mitochondrion is highly negative (approximately -150 to -180 mV) relative to the cytoplasm, making it the primary site of DiSC3(5) accumulation.

Upon aggregation within the mitochondrial matrix, the fluorescence of DiSC3(5) is significantly quenched.[1] When the mitochondrial membrane potential is dissipated (i.e., becomes less negative), a condition often associated with cellular stress and the early stages of apoptosis, DiSC3(5) is released back into the cytoplasm, leading to a measurable increase in fluorescence intensity.[2] This property makes it a sensitive indicator of mitochondrial health.

Logical Relationship of DiSC3(5) Fluorescence to Membrane Potential

References

3,3'-diheptylthiacarbocyanine iodide fluorescence principle

An In-depth Technical Guide on the Fluorescence Principle of 3,3'-Diheptylthiacarbocyanine Iodide

Introduction

This compound, and its close, more commonly cited analog 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)), are members of the cyanine (B1664457) dye family.[1][2] These molecules are cationic, lipophilic fluorescent probes widely utilized by researchers, scientists, and drug development professionals for the real-time monitoring of cell membrane potential.[3][4] Their ability to report on the bioenergetic state of cells makes them invaluable tools in fields ranging from microbiology to cancer research.[4][5] The transmembrane potential is a critical parameter in cellular physiology, directly involved in processes such as ATP synthesis, transport, and motility.[6] This guide provides a detailed exploration of the core fluorescence principle of these dyes, summarizes key quantitative data, outlines experimental protocols, and illustrates the underlying mechanisms through diagrams.

Core Fluorescence Principle: A Voltage-Dependent Phenomenon

The fluorescence of thiacarbocyanine dyes like DiSC3(5) is exquisitely sensitive to the electrical potential across a cell membrane.[7] The fundamental principle relies on a process of voltage-dependent accumulation, aggregation-caused quenching (ACQ), and depolarization-induced de-quenching.[5][8]

-

Accumulation in Hyperpolarized Cells: Due to their positive charge and hydrophobic nature, these dye molecules are driven to accumulate inside cells that maintain a negative internal membrane potential (hyperpolarization), a common state for healthy, energized cells.[6][8][9] This movement continues until a Nernstian equilibrium is approached.[8]

-

Aggregation and Fluorescence Quenching: As the intracellular concentration of the dye increases dramatically, the molecules self-associate to form non-fluorescent or weakly fluorescent aggregates (dimers and higher-order H-aggregates) through intermolecular forces like π-π stacking.[9][10][11] This aggregation provides a pathway for non-radiative decay of the excited state, effectively "quenching" the fluorescence signal.[5][8][11] The result is a low overall fluorescence intensity from a suspension of polarized cells stained with the dye.[12]

-

Release and Fluorescence De-quenching: When the cell membrane depolarizes (the potential becomes less negative, for instance, due to the action of an antimicrobial peptide or an ionophore), the driving force for accumulation is lost.[5][6] The dye monomers are rapidly released from the cell back into the surrounding medium.[3] This disaggregation breaks up the quenched complexes, allowing the individual dye molecules to fluoresce brightly.[13] This "de-quenching" results in a significant and measurable increase in fluorescence intensity, which directly correlates with the degree of membrane depolarization.[12][14]

The photophysical behavior of cyanine dyes is a competition between fluorescence emission and other deactivation processes, most notably cis-trans photoisomerization.[15] When the dye is incorporated into the restrictive environment of a lipid bilayer, this isomerization can be hindered, leading to an increase in the fluorescence quantum yield compared to the dye in a simple solution.[16]

Caption: The core mechanism of DiSC3(5) as a membrane potential probe.

Quantitative Data Summary

The photophysical and chemical properties of thiacarbocyanine dyes are critical for their application. The table below summarizes key quantitative data for 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)), a representative member of this class.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₇IN₂S₂ | [17] |

| Molecular Weight | 546.5 g/mol | [14][17] |

| Purity | >98% | [17] |

| Excitation Maximum (λex) | ~622 nm | [3][14] |

| Emission Maximum (λem) | ~670 nm | [3][14] |

| Solubility | Soluble in DMSO and Ethanol | [3][7][14] |

| Typical Stock Solution | 1-5 mM in DMSO or Ethanol | [3] |

| Typical Working Concentration | 0.5 - 2 µM | [18] |

Experimental Protocols

Accurate measurement of membrane potential using DiSC3(5) requires careful optimization of experimental conditions, particularly cell density and dye concentration.[18] Higher concentrations of either can lead to reduced differences in fluorescence between polarized and depolarized states.[18]

Protocol 1: Fluorometric Measurement of Membrane Depolarization in Bacterial Suspension

This protocol is adapted for measuring changes in the average membrane potential of a bacterial cell population using a fluorometer.

-

Cell Preparation:

-

Grow bacteria (e.g., B. subtilis or S. aureus) to the early-mid logarithmic growth phase.[18]

-

Harvest the cells by centrifugation.

-

Wash the cell pellet twice with a suitable buffer (e.g., 5 mM HEPES with 5 mM glucose).[12]

-

Resuspend the cells in the same buffer to a final optical density at 600 nm (OD₆₀₀) of 0.2.[18]

-

-

Dye Loading and Measurement:

-

Prepare a DiSC3(5) working solution. A stock solution of 1-5 mM in DMSO is common.[3]

-

Transfer the cell suspension to a cuvette for the fluorometer.

-

Set the fluorometer to the appropriate excitation and emission wavelengths (e.g., Ex: 622 nm, Em: 670 nm).[14]

-

Add DiSC3(5) to the cell suspension to a final concentration of 1 µM.[18]

-

Record the fluorescence over time. A rapid decrease in fluorescence should be observed as the dye accumulates in the polarized cells and quenches.[8][12] This may take 5-20 minutes to stabilize.[3][18]

-

-

Inducing Depolarization:

-

Once a stable, quenched fluorescence baseline is achieved, add the test compound (e.g., an antimicrobial peptide) or a positive control depolarizing agent.

-

Common positive controls include valinomycin (B1682140) (a K⁺ ionophore) at ~5 µM or gramicidin (B1672133) (a channel-forming peptide) at ~5 µM.[18]

-

Continue recording the fluorescence. A sharp increase in fluorescence intensity indicates membrane depolarization as the dye is released and de-quenched.[8][12]

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

The degree of depolarization can be quantified by the change in fluorescence intensity relative to controls.

-

Caption: A typical experimental workflow for fluorometric membrane potential assays.

Protocol 2: Microscopic Analysis of Membrane Potential

This method allows for the visualization of membrane potential changes at the single-cell level.

-

Cell Preparation and Staining:

-

Microscopy:

-

Place a small volume of the stained cell suspension on a microscope slide.

-

Use a fluorescence microscope equipped with appropriate filters for the far-red emission of DiSC3(5).

-

Capture images of the cells before and after the addition of a depolarizing agent.

-

-

Observation:

Applications in Research and Drug Development

The unique properties of this compound and its analogs make them powerful tools for:

-

Antimicrobial Research: A primary application is screening for and characterizing the mechanism of action of membrane-targeting antimicrobial compounds.[4][12] Many antimicrobial peptides and small molecules exert their effects by disrupting the bacterial cell membrane, leading to depolarization that is readily detected with these dyes.[6]

-

Drug Development: In drug discovery, these probes can be used in high-throughput screening assays to identify compounds that alter membrane potential, which can be relevant for ion channel modulators, mitochondrial toxins, or other agents affecting cell bioenergetics.

-

Cellular Bioenergetics: The dye can be used to study the health and metabolic state of cells, including the function of mitochondria, as mitochondrial membrane potential is a key indicator of cellular viability.[3][19] However, it is important to note that the dye itself can have effects on energy metabolism, such as inhibiting oxidative phosphorylation at certain concentrations.[14][19]

-

Gram-Negative Bacteria Studies: While the outer membrane of Gram-negative bacteria presents a challenge, protocols have been developed to reliably measure cytoplasmic membrane potential, often involving outer membrane permeabilizers.[4][6] This has expanded the utility of the dye to important pathogens like E. coli and Salmonella.[6]

References

- 1. The effect of the fluorescent probe, 3,3'-dipropylthiodicarbocyanine iodide, on the membrane potential of Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DiSC3(5) (3,3'-Dipropylthiadicarbocyanine Iodide) 100 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 3. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]

- 4. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. 3,3'-Dipropylthiacarbocyanine iodide | Abcam [abcam.com]

- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. caymanchem.com [caymanchem.com]

- 15. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3,3'-Dipropylthiadicarbocyanine iodide | Abcam [abcam.com]

- 18. frontiersin.org [frontiersin.org]

- 19. The effect of the fluorescent probe, 3,3'-dipropylthiadicarbocyanine iodide, on the energy metabolism of Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 3,3'-Diheptylthiacarbocyanine Iodide in DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 3,3'-diheptylthiacarbocyanine iodide in dimethyl sulfoxide (B87167) (DMSO). Due to the limited direct data on this specific compound, this guide synthesizes information from analogous thiacarbocyanine dyes and established experimental protocols to provide a robust framework for its use in research and development.

Core Concepts: Understanding Thiacarbocyanine Solubility

Thiacarbocyanine dyes are a class of fluorescent molecules widely used in biomedical research for applications such as fluorescent imaging and flow cytometry. Their solubility is a critical parameter for ensuring accurate and reproducible experimental outcomes. The solubility of these dyes in a given solvent is influenced by several factors, including the length of the alkyl chains, the nature of the heterocyclic core, and the counter-ion.

In the case of this compound, the two heptyl chains contribute to its lipophilic character, while the charged cyanine (B1664457) core and the iodide counter-ion provide some degree of polarity. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a common choice for preparing stock solutions of fluorescent dyes.

Quantitative Solubility Data of Analogous Thiacarbocyanine Dyes in DMSO

| Compound Name | Alkyl Chain Length | Core Structure | Reported Solubility in DMSO |

| 3,3'-Diethylthiacarbocyanine iodide | Ethyl (C2) | Thiacarbocyanine | 100 mg/mL (requires sonication)[1] |

| 3,3'-Dipropylthiacarbocyanine iodide | Propyl (C3) | Thiacarbocyanine | Soluble[2] |

| 3,3'-Dipropylthiadicarbocyanine iodide | Propyl (C3) | Thiadicarbocyanine | Approximately 2 mg/mL[3] |

| 3,3'-Dihexyloxacarbocyanine iodide | Hexyl (C6) | Oxacarbocyanine | 30 - 33.33 mg/mL (requires sonication)[4][5][6] |

Experimental Protocol for Determining the Solubility of this compound in DMSO

The following protocol outlines a general method for determining the solubility of this compound in DMSO. This method can be adapted based on specific laboratory equipment and requirements.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Vortex mixer

-

Sonicator (bath or probe)

-

Analytical balance

-

Microcentrifuge

-

Spectrophotometer or HPLC system

-

Calibrated pipettes

-

Glass vials with screw caps

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh a series of increasing amounts of this compound powder into separate glass vials.

-

Add a fixed volume of DMSO to each vial to create a range of concentrations expected to bracket the solubility limit.

-

-

Equilibration:

-

Tightly cap the vials.

-

Vortex each vial vigorously for 1-2 minutes to facilitate initial dissolution.

-

Place the vials in a sonicator bath for 15-30 minutes to aid in the dissolution of the solid. Note that for some compounds, ultrasonic treatment is necessary to achieve complete dissolution[4].

-

Allow the solutions to equilibrate at a constant temperature (e.g., room temperature) for a specified period (e.g., 24 hours) with gentle agitation to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, visually inspect the vials for the presence of undissolved solid.

-

For vials containing undissolved material, centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.

-

-

Quantification of Solubilized Compound:

-

Carefully collect a known volume of the clear supernatant from each centrifuged vial, being cautious not to disturb the pellet.

-

Prepare a series of dilutions of the supernatant in DMSO.

-

Measure the absorbance of the diluted solutions at the maximum absorption wavelength (λmax) of this compound using a spectrophotometer.

-

Alternatively, the concentration can be determined using a validated HPLC method.

-

-

Calculation of Solubility:

-

Using a pre-established calibration curve of absorbance versus concentration, determine the concentration of the dye in the saturated supernatant.

-

The highest concentration at which no solid is visible after equilibration is the approximate solubility. For a more precise value, the concentration of the saturated solution determined by spectrophotometry or HPLC should be used.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in DMSO.

Caption: Workflow for determining the solubility of this compound in DMSO.

Conclusion

While a definitive quantitative value for the solubility of this compound in DMSO is not currently documented, this guide provides a comprehensive framework for researchers. By leveraging data from analogous compounds and employing the detailed experimental protocol, scientists and drug development professionals can effectively determine its solubility for their specific applications, ensuring the reliability and accuracy of their experimental results. The provided workflow diagram offers a clear visual representation of the necessary steps for this determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3,3'-Dipropylthiacarbocyanine iodide - CAS-Number 53336-12-2 - Order from Chemodex [chemodex.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Buy 3,3'-Dihexyloxacarbocyanine iodide | 53213-82-4 [smolecule.com]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Photostability of Long-Chain Thiacarbocyanine Dyes

For Researchers, Scientists, and Drug Development Professionals

Long-chain thiacarbocyanine dyes are integral to a multitude of applications within research and drug development, including fluorescence imaging, photodynamic therapy, and biosensing. Their utility, however, is often limited by their susceptibility to photodegradation, or photobleaching. This technical guide provides a comprehensive overview of the core principles governing the photostability of these vital compounds, offering quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in optimizing their use.

Core Concepts in Thiacarbocyanine Photostability

The photostability of a dye refers to its ability to resist chemical degradation upon exposure to light. For long-chain thiacarbocyanine dyes, the primary mechanism of photodegradation is photooxidation . This process is typically initiated by the absorption of light, which elevates the dye molecule to an excited singlet state. From this state, it can undergo intersystem crossing to a longer-lived triplet state. The triplet-state dye can then react with molecular oxygen to generate reactive oxygen species (ROS), most notably singlet oxygen (¹O₂). This highly reactive singlet oxygen can then attack the polymethine chain of the thiacarbocyanine dye, leading to its irreversible degradation and a loss of fluorescence.[1][2][3]

Several factors influence the photostability of long-chain thiacarbocyanine dyes, including:

-

Polymethine Chain Length: Longer polymethine chains generally lead to increased susceptibility to photooxidation.[1]

-

Molecular Structure: The presence of specific substituents on the heterocyclic nuclei or the polymethine chain can significantly impact photostability. For instance, the introduction of electron-withdrawing groups can decrease the electron density of the polymethine chain, reducing its reactivity with singlet oxygen.[4]

-

Solvent Environment: The polarity, viscosity, and presence of oxygen in the solvent can all affect the rate of photobleaching.

-

Presence of Stabilizing Agents: The addition of triplet-state quenchers or antioxidants can significantly enhance photostability by deactivating the excited triplet state of the dye or scavenging ROS.

Quantitative Photostability Data

The photostability of a dye can be quantified using parameters such as the photobleaching quantum yield (Φ_p_) or the photodegradation half-life (t_½_). The quantum yield represents the fraction of absorbed photons that lead to a photochemical reaction, while the half-life is the time required for the dye's concentration or fluorescence intensity to decrease by 50% under specific irradiation conditions.

The following table summarizes the photostability data for a selection of long-chain cyanine (B1664457) dyes.

| Dye Name | Structure | Solvent | Excitation Wavelength (nm) | Power Density (mW/cm²) | Photodegradation Half-life (t_½_) | Reference |

| Cy7COOH | Heptamethine | Saline | 730 | 75 | > 100 s | [5] |

| ICy7CONHPr | Iodinated Heptamethine | Saline | 730 | 75 | ~60 s | [5] |

| ICy7SO3H | Iodinated Heptamethine | Saline | 730 | 75 | ~30 s | [5] |

| ICy7COOH | Iodinated Heptamethine | Saline | 730 | 75 | < 20 s | [5] |

| 2ICy7COOH | Di-iodinated Heptamethine | Saline | 730 | 75 | < 20 s | [5] |

Experimental Protocols for Assessing Photostability

Accurate and reproducible assessment of dye photostability is crucial for experimental design and data interpretation. Two common methods for quantifying photostability are detailed below.

Spectrophotometric Method for Determining Photodegradation Kinetics

This method involves monitoring the change in the absorption spectrum of a dye solution over time during continuous irradiation.

Materials:

-

Spectrophotometer with a temperature-controlled cuvette holder

-

Light source with a specific wavelength and controlled intensity (e.g., LED, laser)

-

Quartz cuvette (1 cm path length)

-

Thiacarbocyanine dye solution of known concentration

-

Solvent of interest

-

Stir bar (optional, for solution mixing)

Protocol:

-

Prepare Dye Solution: Prepare a dilute solution of the thiacarbocyanine dye in the solvent of interest. The initial absorbance at the dye's λ_max_ should be between 0.1 and 1.0.

-

Blank Measurement: Fill the cuvette with the pure solvent and record the baseline absorbance spectrum.

-

Initial Absorbance: Fill the cuvette with the dye solution and record the initial absorption spectrum (t=0).

-

Irradiation and Measurement:

-

Place the cuvette in the temperature-controlled holder of the spectrophotometer.

-

If using, place a small stir bar in the cuvette and ensure gentle stirring.

-

Begin continuous irradiation of the sample with the light source at a fixed wavelength and power.

-

At regular time intervals, briefly interrupt the irradiation and record the full absorption spectrum of the dye solution.

-

-

Data Analysis:

-

For each time point, determine the absorbance at the dye's λ_max_.

-

Plot the absorbance at λ_max_ as a function of irradiation time.

-

The data can be fitted to a kinetic model (e.g., first-order decay) to determine the photodegradation rate constant (k) and the half-life (t_½_ = ln(2)/k).

-

Fluorescence Recovery After Photobleaching (FRAP) for Small Molecules in Solution

FRAP is a microscopy-based technique that can be adapted to measure the photostability of fluorescent molecules in solution. This protocol outlines a general procedure.

Materials:

-

Confocal laser scanning microscope with a high-power laser for bleaching and a low-power laser for imaging

-

Microscope slide and coverslip

-

Thiacarbocyanine dye solution

-

Objective lens suitable for fluorescence imaging

Protocol:

-

Sample Preparation: Prepare a small volume of the dye solution between a microscope slide and a coverslip.

-

Pre-Bleach Imaging:

-

Using a low-power laser, acquire a series of images of a region of interest (ROI) to establish a baseline fluorescence intensity.

-

-

Photobleaching:

-

Define a specific region within the ROI to be bleached.

-

Apply a short, high-intensity laser pulse to this region to photobleach the dye molecules.

-

-

Post-Bleach Imaging:

-

Immediately after bleaching, acquire a time-lapse series of images of the entire ROI using the low-power imaging laser. This will monitor the recovery of fluorescence in the bleached area as unbleached molecules diffuse in.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI over time from the post-bleach image series.

-

The rate of fluorescence recovery is related to the diffusion coefficient of the dye. To assess photostability, the decay of the total fluorescence intensity of the entire imaged area (bleached and unbleached regions) can be monitored over the course of the experiment. A faster decay indicates lower photostability.

-

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the photostability of long-chain thiacarbocyanine dyes.

Conclusion

The photostability of long-chain thiacarbocyanine dyes is a critical parameter that dictates their effectiveness in a wide array of scientific and biomedical applications. A thorough understanding of the mechanisms of photodegradation, coupled with robust experimental methods for its quantification, is essential for researchers and drug development professionals. By carefully considering the factors that influence photostability and employing appropriate experimental protocols, the utility of these powerful fluorescent tools can be maximized, leading to more reliable and reproducible experimental outcomes.

References

The Heptyl Chain's Influence on Thiacarbocyanine Dye Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the influence of the N-heptyl chain on the physicochemical and biological properties of thiacarbocyanine dyes. By exploring the effects of this specific alkyl chain length on photophysical characteristics, aggregation behavior, and cellular interactions, this document aims to equip researchers with the foundational knowledge to harness these properties for advanced applications in diagnostics and therapeutics.

Introduction: The Role of N-Alkyl Chains in Thiacarbocyanine Dyes

Thiacarbocyanine dyes are a class of organic molecules characterized by two benzothiazole (B30560) rings linked by a polymethine bridge. Their utility as fluorescent probes and photosensitizers is well-established. The introduction of N-alkyl chains to the benzothiazole moieties is a common synthetic modification that significantly modulates the dye's properties. The length of these alkyl chains, such as the heptyl group, plays a critical role in determining the dye's lipophilicity, which in turn governs its interaction with biological membranes, aggregation tendencies, and ultimately, its efficacy in various applications. Longer alkyl chains generally increase the hydrophobic character of the dye, influencing its localization within cells and its photodynamic and cytotoxic effects.

Photophysical Properties: Impact of the Heptyl Chain

In organized media like dimyristoylphosphatidyl-choline (DMPC) liposomes, the alkyl chains of the dye are known to penetrate the lipid bilayer.[1] This restricted environment can hinder the process of photoisomerization, which is a major non-radiative decay pathway for these dyes in solution.[1] Consequently, competing processes like fluorescence and intersystem crossing to the triplet state become more efficient, leading to higher fluorescence quantum yields (ΦF) and singlet oxygen quantum yields (ΦΔ).[1]

Table 1: Photophysical Properties of a Representative N-Alkyl Thiacarbocyanine Dye (3,3'-Dihexylthiacarbocyanine Iodide)

| Property | Ethanol (B145695) | DMPC Liposomes |

| Absorption Maximum (λabs) | Not Specified | Not Specified |

| Emission Maximum (λem) | Not Specified | Not Specified |

| Fluorescence Quantum Yield (ΦF) | 0.10 | 0.27 |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.002 (inferred) | 0.006 |

Data is for 3,3'-dihexylthiacarbocyanine iodide and serves as an analogue for the heptyl-substituted dye. The singlet oxygen yield in ethanol was inferred from the reported three-fold increase upon moving to liposomes.[1]

Synthesis of Heptyl-Substituted Thiacarbocyanine Dyes

The synthesis of symmetrical 3,3'-diheptylthiacarbocyanine dyes typically involves a condensation reaction. A common route is the reaction of a 2-methylbenzothiazole (B86508) derivative that has been N-alkylated with a heptyl halide (e.g., 1-bromoheptane (B155011) or 1-iodoheptane) with a suitable polymethine bridge source, such as triethyl orthoformate, in the presence of a base like pyridine. The general synthetic scheme is outlined below.

Caption: General synthetic route for this compound.

Experimental Protocols

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

-

Preparation of Solutions: Prepare a series of dilute solutions of both the sample and a standard dye (e.g., Rhodamine 6G in ethanol, ΦF = 0.95) in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions using a spectrophotometer. Note the absorbance at the excitation wavelength.

-

Fluorescence Measurement: Measure the fluorescence emission spectra of all solutions using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements. The excitation and emission slit widths should be kept constant for all measurements.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the sample (ΦX) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) where ΦST is the quantum yield of the standard, GradX and GradST are the gradients of the plots for the sample and standard, respectively, and η is the refractive index of the solvent.

-

Determination of Singlet Oxygen Quantum Yield (Indirect Method)

The singlet oxygen quantum yield (ΦΔ) can be determined indirectly by using a chemical trap that reacts with singlet oxygen, leading to a change in its absorbance or fluorescence. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap.

-

Solution Preparation: Prepare solutions of the photosensitizer (sample) and a reference photosensitizer (e.g., Rose Bengal, ΦΔ = 0.76 in methanol) in a suitable solvent (e.g., methanol). The absorbance of the sample and reference should be matched at the irradiation wavelength. Add a solution of DPBF to both the sample and reference solutions.

-

Irradiation: Irradiate the solutions with a monochromatic light source at a wavelength where only the photosensitizer absorbs.

-

Monitoring DPBF Decay: At regular time intervals, monitor the decrease in the absorbance of DPBF at its absorption maximum (around 415 nm).

-

Calculation: The singlet oxygen quantum yield of the sample (ΦΔsample) is calculated relative to the reference (ΦΔref) using the following equation: ΦΔsample = ΦΔref * (ksample / kref) * (Iabs,ref / Iabs,sample) where k is the rate constant of DPBF bleaching and Iabs is the rate of light absorption by the photosensitizer.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the heptyl-substituted thiacarbocyanine dye. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the untreated control.

Cellular Uptake and Mechanism of Action

The long heptyl chains significantly increase the lipophilicity of the thiacarbocyanine dye, which facilitates its interaction with and penetration into cellular membranes. The cationic nature of the dye also plays a role in its accumulation within cells, driven by the negative mitochondrial membrane potential.

The cellular uptake of such cationic dyes can occur through multiple endocytic pathways, including macropinocytosis and caveolae/lipid raft-mediated endocytosis.[3][4] Once inside the cell, these dyes can localize in various organelles, with a notable accumulation in mitochondria due to their lipophilic and cationic character.

Caption: Proposed mechanism of cellular uptake and photodynamic action.

Upon irradiation with light of an appropriate wavelength, the dye becomes excited and can transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[5] This process, known as photodynamic therapy (PDT), leads to oxidative stress and damage to cellular components, ultimately inducing cell death, often through apoptosis.

Conclusion

The N-heptyl chain is a key structural motif that imparts significant and advantageous properties to thiacarbocyanine dyes for biological applications. Its influence on lipophilicity enhances membrane interaction and cellular uptake, while the resulting constrained environment upon localization can boost photophysical properties crucial for fluorescence imaging and photodynamic therapy. A thorough understanding and characterization of these effects, through the experimental protocols outlined in this guide, are essential for the rational design and development of next-generation thiacarbocyanine-based theranostic agents.

References

- 1. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive model for the cellular uptake of cationic cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular Uptake Mechanism of Cationic Branched Polypeptides with Poly[l-Lys] Backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stars.library.ucf.edu [stars.library.ucf.edu]

A Comprehensive Technical Guide to 3,3'-Diheptyloxacarbocyanine Iodide for Membrane Studies

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3,3'-diheptyloxacarbocyanine iodide, a fluorescent probe essential for advanced membrane studies. Commonly known as DiOC7(3), this dye is a member of the lipophilic, cationic carbocyanine family, which is widely utilized for its sensitivity to electrical membrane potential. This document outlines its physicochemical properties, mechanism of action, key applications, detailed experimental protocols, and safety considerations to facilitate its effective use in research and development.

A note on nomenclature: The user specified "thiacarbocyanine." However, the diheptyl variant with available technical data is 3,3'-diheptyloxacarbocyanine iodide (DiOC7(3)), which contains a benzoxazole (B165842) nucleus instead of a benzothiazole (B30560) nucleus. This guide focuses on the latter compound, as its properties and applications are well-documented for membrane studies.

Physicochemical and Spectroscopic Properties

DiOC7(3) is a lipophilic, positively charged fluorescent dye. Its long heptyl chains facilitate its incorporation into lipid bilayers, while its cationic nature drives its accumulation in compartments with a negative membrane potential. Key properties are summarized below.

| Property | Value | Reference |

| Common Name | DiOC7(3) | [1][2] |

| Systematic Name | 3,3'-Diheptyloxacarbocyanine iodide | [1][3] |

| CAS Number | 53213-90-4 | N/A |

| Molecular Formula | C₃₁H₄₁IN₂O₂ | N/A |

| Molecular Weight | 600.57 g/mol | N/A |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO, DMF, Ethanol | [4] |

| Excitation Maximum (Ex) | ~480-490 nm | [1] |

| Emission Maximum (Em) | ~510-520 nm | [1] |

Mechanism of Action for Membrane Potential Sensing

DiOC7(3) functions as a slow-response potentiometric probe. Its mechanism is based on its electrophoretic distribution across a charged membrane, governed by the Nernst equation.

-

Uptake and Accumulation: As a positively charged cation, DiOC7(3) is taken up by cells and accumulates in organelles with a high negative interior potential, most notably the mitochondrial matrix.[5] This accumulation is proportional to the magnitude of the membrane potential.[5]

-

Concentration-Dependent Staining: At low concentrations (e.g., <100 nM), the dye's accumulation is highly specific to mitochondria due to their significant membrane potential (-150 to -180 mV).[6] At higher concentrations, the dye will also stain other membranes with less negative potentials, such as the endoplasmic reticulum.[7][8]

-

Fluorescence Response: In healthy, polarized cells, the dye accumulates in mitochondria at high concentrations, which can lead to self-quenching of its fluorescence. When the mitochondrial membrane potential collapses (depolarizes), as occurs during apoptosis or in response to metabolic poisons, the dye is released from the mitochondria into the cytoplasm.[4] This redistribution leads to a measurable change in fluorescence intensity, which can be monitored by fluorescence microscopy, spectrofluorometry, or flow cytometry.

Applications in Research and Drug Development

The unique properties of DiOC7(3) make it a versatile tool for various applications.

-

Assessment of Mitochondrial Health and Apoptosis: The mitochondrial membrane potential is a key indicator of cellular health. A collapse in this potential is an early hallmark of apoptosis. DiOC7(3) is widely used to monitor this change, providing a method to screen for compounds that induce or prevent apoptosis.[4]

-

Staining of the Endoplasmic Reticulum (ER): At higher concentrations, DiOC7(3) serves as an effective stain for visualizing the structure and dynamics of the ER in living and fixed cells.[9]

-

Drug Discovery and Toxicology: In drug development, DiOC7(3) can be used in high-throughput screening assays to identify compounds that modulate mitochondrial function.[10] It is particularly valuable for assessing the off-target toxicological effects of drug candidates on mitochondria.

-

In Vivo Imaging: The dye has been successfully used in animal models to quantify vascular densities in excised tissues, demonstrating its utility for ex vivo analysis following in vivo administration.[1]

Experimental Protocols

Successful use of DiOC7(3) requires careful optimization of dye concentration and incubation time, which can be cell-type dependent.

This protocol provides a general workflow for assessing changes in mitochondrial membrane potential in a cell suspension.

-

Cell Preparation:

-

Harvest cells and wash with phosphate-buffered saline (PBS) or a suitable buffer (e.g., HBSS).

-

Resuspend the cell pellet to a concentration of 1 x 10⁶ cells/mL in the desired buffer or culture medium.

-

-

Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of DiOC7(3) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[8]

-

Store aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[8]

-

-

Staining:

-

Prepare a fresh working solution of DiOC7(3). For mitochondrial potential, a final concentration in the range of 10-100 nM is recommended as a starting point.

-

Add the working solution to the cell suspension.

-

Incubate for 15-30 minutes at 37°C, protected from light.[8]

-

-

Controls:

-

Unstained Control: Cells without any dye to set baseline fluorescence.

-

Positive Control (Depolarization): Treat a sample of stained cells with a depolarizing agent, such as 50 µM Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), for 5-10 minutes prior to analysis.[6][11] This will cause a significant decrease in fluorescence and serves as a benchmark for depolarization.

-

-

Analysis:

-

Analyze the samples on a flow cytometer. DiOC7(3) fluorescence can be detected using the FITC or GFP channel (e.g., 488 nm excitation and ~525/50 nm emission filter).[8]

-

A decrease in fluorescence intensity in the test sample relative to the healthy control indicates mitochondrial depolarization.

-

-

Cell Preparation:

-

Culture adherent cells on sterile glass coverslips or in imaging-compatible dishes.

-

-

Staining:

-

Prepare a working solution of DiOC7(3) at a higher concentration than for mitochondrial staining (e.g., 0.5-2.5 µM) in a suitable buffer or medium.

-

Remove the culture medium and wash the cells gently with pre-warmed buffer.

-

Add the DiOC7(3) working solution to the cells and incubate for 10-20 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Remove the staining solution and wash the cells 2-3 times with fresh, pre-warmed buffer or medium to remove excess dye.

-

Mount the coverslip or place the dish on a fluorescence microscope equipped with a standard FITC/GFP filter set for imaging.

-

Safety and Handling

-

Hazard Class: May cause skin, eye, and respiratory irritation. Handle as a potentially hazardous chemical.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or chemical fume hood.

-

Storage: Store at -20°C, protected from light and moisture, to ensure stability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. DiOC7(3) iodide [3,3-Diheptyloxacarbocyanine iodide] | AAT Bioquest [aatbio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. biotium.com [biotium.com]

- 6. researchgate.net [researchgate.net]

- 7. mterasaki.us [mterasaki.us]

- 8. cdn.stemcell.com [cdn.stemcell.com]

- 9. biotium.com [biotium.com]

- 10. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boosted Membrane Potential as Bioenergetic Response to Anoxia in Dinoroseobacter shibae - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Measuring Membrane Potential using 3,3'-Diheptylthiacarbocyanine Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diheptylthiacarbocyanine iodide, often abbreviated as DiSC3(5), is a lipophilic, cationic fluorescent dye widely used for monitoring changes in plasma membrane potential in various biological systems. Its ability to report on the electrical potential across the membrane makes it an invaluable tool in fields such as microbiology, cell biology, and drug discovery for assessing cellular health, ion channel activity, and the mechanism of action of antimicrobial compounds.[1][2][3] This document provides detailed application notes and protocols for the use of DiSC3(5) in measuring membrane potential.

Mechanism of Action

DiSC3(5) is a potentiometric probe that accumulates in cells with a polarized (negative inside) membrane potential.[2][4] As a positively charged molecule, it is driven across the plasma membrane by the negative potential, leading to its accumulation in the cytoplasm and membrane.[4] At high intracellular concentrations, the dye molecules aggregate, which leads to self-quenching of their fluorescence.[1][2][4]

Conversely, when the membrane depolarizes (becomes less negative), the driving force for DiSC3(5) accumulation is reduced, causing the dye to be released from the cells into the extracellular medium.[1][2] This release alleviates the self-quenching, resulting in a significant increase in fluorescence intensity.[1][2][3] Therefore, an increase in DiSC3(5) fluorescence is indicative of membrane depolarization, while a decrease or stable low fluorescence suggests a polarized membrane.[3][5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of DiSC3(5).

| Parameter | Value | Notes |

| Excitation Wavelength (max) | ~622 nm | Can be used with standard Cy5 filter sets.[1][6][7] |

| Emission Wavelength (max) | ~670 nm | Far-red emission minimizes interference from cellular autofluorescence.[1][6][7] |

| Stock Solution Concentration | 1-5 mM | Typically prepared in DMSO or ethanol.[1][7] |

| Working Concentration | 0.5 - 5 µM | The optimal concentration should be determined empirically for each cell type and application. |

| Incubation Time | 5 - 30 minutes | Time required to reach equilibrium and for fluorescence quenching to occur in polarized cells.[8] |

Experimental Protocols

1. Preparation of Reagents

-

DiSC3(5) Stock Solution:

-

Prepare a 1-5 mM stock solution of DiSC3(5) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1][7]

-

Store the stock solution at -20°C, protected from light. DiSC3(5) is light-sensitive.

-

-

Cell Suspension Buffer:

-

Use a buffer appropriate for the cells being studied (e.g., PBS, HEPES-buffered saline).

-

For some applications, supplementing the buffer with glucose (e.g., 5 mM) can help maintain cell energization.

-

-

Controls:

-

Positive Control (Depolarization): Use a known depolarizing agent such as gramicidin (B1672133) (1 µM) or the proton ionophore CCCP (carbonyl cyanide m-chlorophenylhydrazone) to induce maximal depolarization and de-quenching of DiSC3(5).[2][9]

-

Negative Control (Solvent): Include a control with the solvent used for the test compound (e.g., DMSO) to account for any effects of the solvent on membrane potential.[2]

-

2. Protocol for Fluorometric Measurement in a Plate Reader or Fluorometer

This method is suitable for high-throughput screening and for measuring the average membrane potential of a cell population in suspension.

-

Cell Preparation:

-

Culture cells to the desired growth phase (e.g., exponential phase for bacteria).

-

Harvest the cells by centrifugation and wash them with the appropriate buffer.

-

Resuspend the cells in the buffer to the desired density (e.g., OD600 of 0.05-0.1 for bacteria).

-

-

Dye Loading and Measurement:

-

Aliquot the cell suspension into the wells of a microplate or a cuvette.

-

Add DiSC3(5) to a final concentration of 0.5-2 µM.

-

Incubate at room temperature or 37°C for 5-30 minutes in the dark to allow the dye to accumulate and quench.

-

Monitor the fluorescence at an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm until a stable, low fluorescence signal is achieved. This indicates that the dye has reached equilibrium in the polarized cells.

-

-

Compound Addition and Data Acquisition:

-

Add the test compound or control (positive or solvent) to the cell suspension.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

-

3. Protocol for Flow Cytometry

Flow cytometry allows for the analysis of membrane potential at the single-cell level.

-

Cell Preparation and Staining:

-

Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in a suitable buffer.

-

Add DiSC3(5) to the cell suspension at a final concentration of 1-5 µM.

-

Incubate for 15-30 minutes at the appropriate temperature, protected from light.

-

(Optional) For a depolarized control sample, add a depolarizing agent like CCCP.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer equipped with a laser suitable for exciting the dye (e.g., 633 nm He-Ne laser).

-

Collect the fluorescence emission in the appropriate channel (e.g., a channel typically used for APC or Cy5).

-

Gate on the cell population of interest based on forward and side scatter.

-

Analyze the fluorescence intensity of the DiSC3(5) stained cells. A shift to higher fluorescence intensity in treated cells compared to untreated controls indicates depolarization.[10]

-

4. Protocol for Fluorescence Microscopy

This method provides spatial information and allows for the visualization of membrane potential changes in individual cells.

-

Cell Preparation and Staining:

-

Seed cells on a glass-bottom dish or chamber slide and allow them to adhere.

-

Wash the cells with an appropriate buffer.

-

Add the buffer containing DiSC3(5) at a final concentration of 1-5 µM.

-

Incubate for 15-30 minutes at the appropriate temperature, protected from light.

-

-

Imaging:

-

Mount the dish or slide on a fluorescence microscope equipped with a filter set suitable for Cy5 (e.g., excitation ~620-640 nm, emission ~660-680 nm).

-

Acquire baseline images of the stained cells. Polarized cells will show dim fluorescence.

-

Add the test compound and acquire time-lapse images to observe changes in fluorescence. An increase in fluorescence intensity within the cells indicates depolarization.[11]

-

Visualizations

Caption: Mechanism of DiSC3(5) in response to membrane potential changes.

Caption: Workflow for a DiSC3(5)-based membrane potential assay.

References

- 1. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. air.uniud.it [air.uniud.it]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for 3,3'-diheptylthiacarbocyanine iodide Mitochondrial Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-diheptylthiacarbocyanine iodide is a lipophilic, cationic fluorescent dye commonly utilized for the staining of mitochondria in living cells. As a member of the thiacarbocyanine family, its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm). In healthy, respiring cells with a high mitochondrial membrane potential, the dye aggregates in the mitochondrial matrix, leading to a strong fluorescent signal. Conversely, in cells with depolarized mitochondria, the dye fails to accumulate, resulting in a diminished signal. This property makes this compound a valuable tool for assessing mitochondrial health and function in various research and drug development applications, including cytotoxicity assays and the study of mitochondrial dynamics.

Mechanism of Action

The lipophilic nature of this compound allows it to readily cross the plasma membrane of live cells. Due to its positive charge, the dye is electrophoretically driven into the negatively charged mitochondrial matrix, a process dependent on the mitochondrial membrane potential maintained by the electron transport chain. This accumulation leads to an increase in the local concentration of the dye within the mitochondria, resulting in a detectable fluorescent signal.